molecular formula C6H7BrN2O2S B6605482 (2-bromopyridin-3-yl)methanesulfonamide CAS No. 2228499-70-3

(2-bromopyridin-3-yl)methanesulfonamide

Cat. No.: B6605482
CAS No.: 2228499-70-3
M. Wt: 251.10 g/mol
InChI Key: SLHKFTRUBPQDSL-UHFFFAOYSA-N
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Description

(2-Bromopyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H7BrN2O2S It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom at the second position and a methanesulfonamide group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromopyridin-3-yl)methanesulfonamide typically involves the bromination of pyridine derivatives followed by the introduction of the methanesulfonamide group. One common method includes the bromination of 3-pyridinemethanesulfonamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Bromopyridin-3-yl)methanesulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the original compound, and biaryl compounds resulting from coupling reactions.

Scientific Research Applications

(2-Bromopyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-bromopyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and methanesulfonamide group contribute to its reactivity and ability to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromopyridin-4-yl)methanesulfonamide
  • (2-Chloropyridin-3-yl)methanesulfonamide
  • (2-Fluoropyridin-3-yl)methanesulfonamide

Uniqueness

(2-Bromopyridin-3-yl)methanesulfonamide is unique due to the presence of both a bromine atom and a methanesulfonamide group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2-bromopyridin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c7-6-5(2-1-3-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHKFTRUBPQDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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